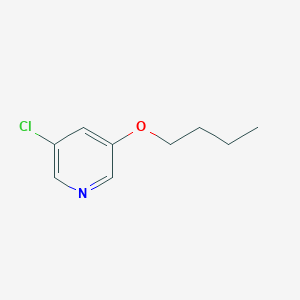

5-Chloro(3-pyridyloxy)butane

Description

5-Chloro(3-pyridyloxy)butane is a halogenated pyridine derivative characterized by a chloro substituent at the 5-position of the pyridyloxy moiety and a butane chain. This compound is of significant interest in medicinal chemistry due to its role as a metabolic stabilizer and its ability to suppress isomer formation during synthesis, thereby improving yields . Its structural features, including the chloro group’s electron-withdrawing properties and steric effects, influence both its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

3-butoxy-5-chloropyridine |

InChI |

InChI=1S/C9H12ClNO/c1-2-3-4-12-9-5-8(10)6-11-7-9/h5-7H,2-4H2,1H3 |

InChI Key |

MYSGXFLMJYPVPK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC(=CN=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Antibacterial Activity Against Gram-Positive Pathogens

The 5-chloro substitution in pyridyloxy or indole derivatives demonstrates enhanced antibacterial activity compared to other substituents. Key findings include:

Enterococcus faecium and Staphylococcus aureus

- 5-Chloro vs. Unsubstituted Analogs : 5-Chloro-substituted compounds (e.g., 3b , 4b ) showed MIC values of 2–8 µg/mL against E. faecium, outperforming unsubstituted analogs (MIC >64 µg/mL) and matching vancomycin’s efficacy .

- 5-Chloro vs. 6-Chloro : Moving the chloro group to the 6-position (e.g., 3c , 4c ) reduced activity (MIC = 8–64 µg/mL), indicating positional sensitivity .

- Halogen Comparison : 5-Bromo substitutions (e.g., 3d ) exhibited comparable or slightly improved activity (MIC = 1–8 µg/mL) in E. faecium but reduced solubility, making 5-chloro derivatives more favorable for drug development .

Table 1: Antibacterial Activity of Halogen-Substituted Analogs

| Compound | Substituent | MIC (E. faecium) | MIC (S. aureus) |

|---|---|---|---|

| 3b | 5-Cl | 2 µM | 4 µg/mL |

| 3c | 6-Cl | 64 µg/mL | 8 µg/mL |

| 3d | 5-Br | 1 µM | 8 µg/mL |

| Vancomycin | — | 6 µM | 4 µg/mL |

Enzyme Inhibition and Binding Interactions

Farnesyl Pyrophosphate Synthase (FPPS) Inhibition

- The 5-chloro substituent in compound 10 forms a short contact with Ser205’s carbonyl oxygen, stabilizing binding. In contrast, unsubstituted analogs (e.g., 9 ) penetrate deeper into hydrophobic pockets but lack this interaction, reducing potency .

DapE Enzyme Inhibition

- 5-Chloro derivatives (e.g., piperidine and isopentyl analogs) exhibited superior inhibitory activity (IC50 = 44–54 µM) compared to 5-bromo analogs (IC50 >60 µM). Chloro-substituted compounds also demonstrated higher aqueous solubility, enhancing their drug-likeness .

Table 2: Enzyme Inhibition Profiles

| Target | Compound | Substituent | IC50/Activity |

|---|---|---|---|

| FPPS | 10 | 5-Cl | Improved binding |

| FPPS | 9 | Unsubstituted | Reduced potency |

| DapE | 5-Cl | — | 44–54 µM |

| DapE | 5-Br | — | >60 µM |

Data sourced from

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.